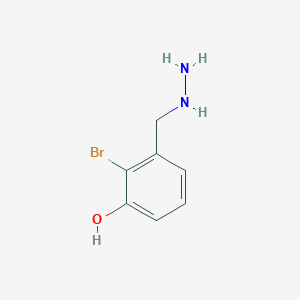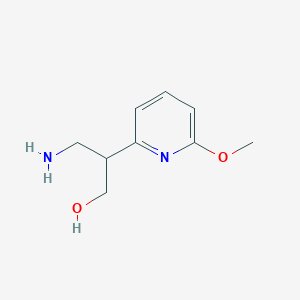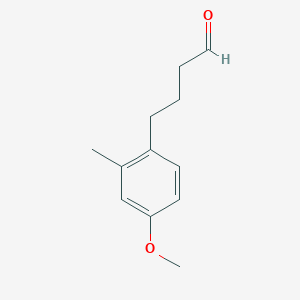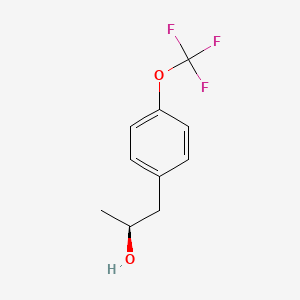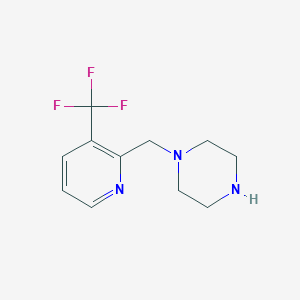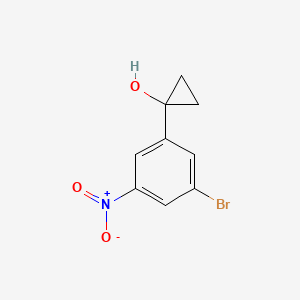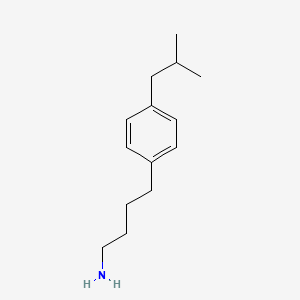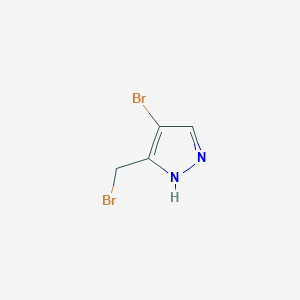
4-Bromo-5-(bromomethyl)-1h-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5-(bromomethyl)-1H-pyrazole is a heterocyclic organic compound characterized by a pyrazole ring substituted with bromine atoms at the 4 and 5 positions. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-(bromomethyl)-1H-pyrazole typically involves the bromination of 5-methyl-1H-pyrazole. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually conducted in an inert solvent such as chloroform or dichloromethane under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction parameters can further improve the scalability and cost-effectiveness of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-5-(bromomethyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding the parent pyrazole.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of azido, thiocyano, or methoxy derivatives.
Oxidation: Formation of pyrazole-5-carboxaldehyde or pyrazole-5-carboxylic acid.
Reduction: Formation of 5-methyl-1H-pyrazole.
Applications De Recherche Scientifique
4-Bromo-5-(bromomethyl)-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Bromo-5-(bromomethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the pyrazole ring contribute to its binding affinity and reactivity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by acting as a competitive inhibitor.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-5-nitrophthalonitrile
- 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide
- 4-Bromo-5-(bromomethyl)-2-methylpyridine
Uniqueness
4-Bromo-5-(bromomethyl)-1H-pyrazole is unique due to its dual bromine substitution, which imparts distinct reactivity and potential for diverse chemical transformations. Its pyrazole ring structure also differentiates it from other brominated heterocycles, providing unique opportunities for medicinal and synthetic applications.
Propriétés
Formule moléculaire |
C4H4Br2N2 |
|---|---|
Poids moléculaire |
239.90 g/mol |
Nom IUPAC |
4-bromo-5-(bromomethyl)-1H-pyrazole |
InChI |
InChI=1S/C4H4Br2N2/c5-1-4-3(6)2-7-8-4/h2H,1H2,(H,7,8) |
Clé InChI |
OKFSQNQLXKKOPN-UHFFFAOYSA-N |
SMILES canonique |
C1=NNC(=C1Br)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


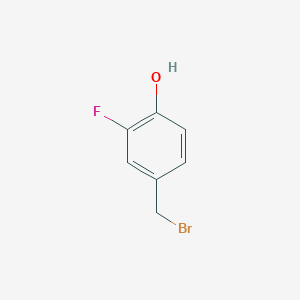
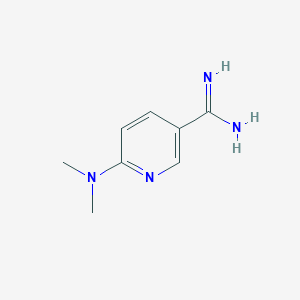

![2-[3-(methoxycarbonyl)cyclobutyl]aceticacid,Mixtureofdiastereomers](/img/structure/B15321958.png)
